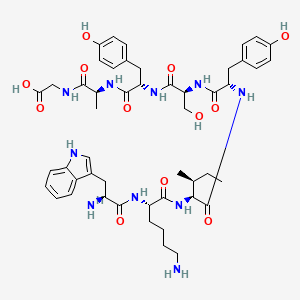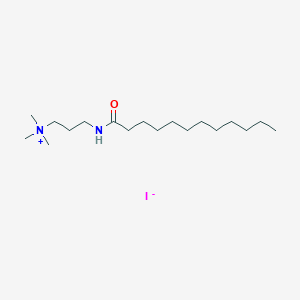
10-(3,5-Diacetylanilino)-10-oxodecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3,5-Diacetylanilino)-10-oxodecanoic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an anilino group substituted with acetyl groups at the 3 and 5 positions, and a decanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid typically involves the following steps:
Formation of 3,5-Diacetylaniline: This can be achieved through the acetylation of aniline using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Decanoic Acid: The 3,5-diacetylaniline is then coupled with decanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
10-(3,5-Diacetylanilino)-10-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone imine derivatives.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone imine derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted anilino derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
10-(3,5-Diacetylanilino)-10-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The decanoic acid backbone may facilitate membrane permeability, enhancing the compound’s bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Diacetylaniline: A precursor in the synthesis of 10-(3,5-Diacetylanilino)-10-oxodecanoic acid.
Decanoic Acid: The backbone structure of the compound.
Quinone Imines: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combined structural features of an anilino group with acetyl substitutions and a decanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
489476-21-3 |
|---|---|
Fórmula molecular |
C20H27NO5 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
10-(3,5-diacetylanilino)-10-oxodecanoic acid |
InChI |
InChI=1S/C20H27NO5/c1-14(22)16-11-17(15(2)23)13-18(12-16)21-19(24)9-7-5-3-4-6-8-10-20(25)26/h11-13H,3-10H2,1-2H3,(H,21,24)(H,25,26) |
Clave InChI |
RONHYDSOWOYGOX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)


![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
